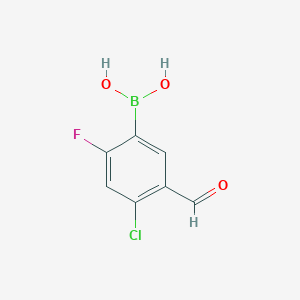

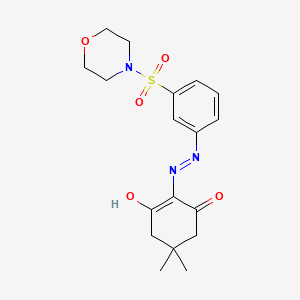

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a fluorophenyl sulfonyl group . This group is commonly found in various organic compounds and is known for its reactivity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . This method involves direct fluorosulfonylation with fluorosulfonyl radicals .Applications De Recherche Scientifique

Antimicrobial Activity

A study synthesized a series of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Probes

Another study introduced compounds with a sulfonyl group that show strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes. This application is crucial for studying various biological events and processes, illustrating the compound's role in bioimaging and diagnostics (Diwu et al., 1997).

Material Science

In the realm of material science, a study focused on the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through a process involving an activated fluorophenyl-amine reaction. This method offers precise control over cation functionality, indicating the importance of such compounds in creating advanced materials for energy applications (Kim et al., 2011).

Biocompatible Polymers

Research into electrophoretic and biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides and incorporating bioactive glass, demonstrates the compound's contribution to medical device coatings. This work emphasizes its potential in enhancing the biocompatibility and functionality of medical implants (Hayashi & Takasu, 2015).

Analytical Chemistry

Compounds with sulfonyl groups have been employed as reagents in the enantiomeric separation and detection of 2-Arylpropionic acids, showcasing their utility in analytical chemistry for developing sensitive and selective methods for chiral analysis (Fukushima et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c22-17-7-9-18(10-8-17)31(28,29)25-13-4-14-30-19(25)15-24-21(27)20(26)23-12-11-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMJFMOULNMUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/no-structure.png)

![N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2859948.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)